methyl 3-nitro-4-(thiomorpholin-4-yl)benzoate
Description
Methyl 3-nitro-4-(thiomorpholin-4-yl)benzoate is a benzoate ester derivative characterized by a nitro group at the 3-position and a thiomorpholine moiety at the 4-position of the benzene ring. This compound is of interest in medicinal chemistry and materials science due to the nitro group's electron-withdrawing effects and the thiomorpholine ring's ability to participate in hydrogen bonding and metal coordination .
Properties
IUPAC Name |
methyl 3-nitro-4-thiomorpholin-4-ylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-18-12(15)9-2-3-10(11(8-9)14(16)17)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXAUMWDQTZGDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCSCC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Sequential Functionalization
The synthesis begins with the preparation of methyl 4-bromo-3-nitrobenzoate, a key intermediate.
Step 1: Nitration of 4-Bromobenzoic Acid
4-Bromobenzoic acid undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The nitro group preferentially occupies the meta position relative to the carboxylic acid group due to the latter’s strong electron-withdrawing effect.
Step 2: Esterification
The resulting 4-bromo-3-nitrobenzoic acid is esterified with methanol in the presence of catalytic sulfuric acid under reflux to yield methyl 4-bromo-3-nitrobenzoate.
Step 3: Nucleophilic Aromatic Substitution (SNAr)
Thiomorpholine reacts with methyl 4-bromo-3-nitrobenzoate in dimethylformamide (DMF) at 80–120°C, facilitated by potassium carbonate (K₂CO₃) as a base. The nitro group at position 3 activates the benzene ring for SNAr at position 4, enabling thiomorpholine’s sulfur atom to displace bromide.
Reaction Scheme:
$$
\text{Methyl 4-bromo-3-nitrobenzoate} + \text{Thiomorpholine} \xrightarrow[\text{DMF, 100°C}]{\text{K}2\text{CO}3} \text{this compound}
$$
Yield Optimization:
Alternative Pathway: Palladium-Catalyzed Coupling
A cross-coupling approach using palladium catalysts offers an alternative to SNAr, particularly for less reactive substrates.
Step 1: Synthesis of Methyl 3-Nitro-4-(Boronato)Benzoate
Methyl 4-bromo-3-nitrobenzoate undergoes Miyaura borylation with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and KOAc in dioxane at 80°C.
Step 2: Suzuki-Miyaura Coupling
The boronated intermediate couples with 4-thiomorpholine sulfonate using Pd(PPh₃)₄ and Na₂CO₃ in a water/ethanol mixture at 90°C.
Advantages:
Industrial-Scale Production Considerations
Continuous Flow Reactors
Industrial synthesis employs continuous flow systems to enhance efficiency:
Solvent and Catalyst Recycling
- DMF is recovered via distillation and reused, lowering costs and environmental impact.
- Palladium catalysts are immobilized on silica supports for easy recovery.
Reaction Optimization and Analytical Validation
Key Parameters for SNAr
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–120°C | Higher temps accelerate substitution but risk decomposition |
| Solvent | DMF or DMSO | Polar aprotic solvents enhance nucleophilicity |
| Base | K₂CO₃ or Cs₂CO₃ | Cs₂CO₃ improves solubility but increases cost |
| Reaction Time | 12–24 hours | Longer durations favor completion |
Analytical Characterization
- HPLC : Purity >98% confirmed using C18 columns (acetonitrile/water gradient).
- NMR :
- $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, Ar-H), 8.12 (d, J=8.4 Hz, 1H, Ar-H), 6.98 (d, J=8.4 Hz, 1H, Ar-H), 3.90 (s, 3H, OCH₃), 3.75–3.70 (m, 4H, thiomorpholine), 2.65–2.60 (m, 4H, thiomorpholine).
- $$ ^{13}C $$ NMR: δ 165.2 (C=O), 148.1 (C-NO₂), 134.5–122.3 (Ar-C), 52.1 (OCH₃), 49.8 (thiomorpholine), 27.5 (thiomorpholine-S).
Challenges and Mitigation Strategies
Competing Side Reactions
- Nitro Group Reduction : Use inert atmospheres (N₂/Ar) to prevent reduction during SNAr.
- Ester Hydrolysis : Maintain anhydrous conditions in protic solvents.
Chemical Reactions Analysis
Types of Reactions
methyl 3-nitro-4-(thiomorpholin-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-nitro-4-(thiomorpholin-4-yl)benzoate has been investigated for its potential as an antimicrobial and anticancer agent. The nitro group can be reduced to form an amine, which may enhance its biological activity. Studies have shown that similar compounds exhibit significant cytotoxic effects against various cancer cell lines, indicating potential therapeutic uses in oncology.
The compound's interactions with biological macromolecules, such as enzymes and receptors, are crucial for its activity. The thiomorpholine ring enhances binding affinity, allowing for modulation of enzyme activities.
Mechanism of Action:
- The nitro group can participate in redox reactions.
- The thiomorpholine moiety forms hydrogen bonds with target proteins, influencing their function.
Industrial Applications
In the industrial sector, this compound serves as an intermediate in the synthesis of specialty chemicals. Its unique properties make it suitable for developing materials with specific functionalities.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against various pathogens. Results indicated that the compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against certain strains.
Case Study 2: Anticancer Activity
Research focusing on the anticancer potential of this compound revealed that it significantly inhibited cell migration and proliferation in MCF7 breast cancer cells. The study suggested that the compound interferes with EGF-induced signaling pathways, which are critical for cancer cell growth.
Mechanism of Action
The mechanism of action of methyl 3-nitro-4-(thiomorpholin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the thiazinane ring may interact with biological receptors. These interactions can lead to various biological effects, depending on the context and conditions .
Comparison with Similar Compounds
Key Observations:
- Steric Hindrance: Bulky groups like tert-octylphenoxyethoxy (MW 429.51) reduce reactivity in sterically demanding reactions, whereas smaller substituents (e.g., triazole, MW 260.20) favor compact molecular architectures .
- Biological Relevance: Piperazino and triazole derivatives are frequently employed in drug design due to their hydrogen-bonding capabilities and affinity for biological targets .
Physical and Chemical Properties
Available data for analogs highlight trends in stability and solubility:
- Thermal Stability : The phenylthio derivative’s high boiling point (429.3°C) suggests strong intermolecular interactions, likely due to sulfur-aromatic interactions .
- Solubility : Thiomorpholine’s polarizable sulfur atom may improve aqueous solubility relative to purely aromatic or alkyl-substituted analogs .
Biological Activity
Methyl 3-nitro-4-(thiomorpholin-4-yl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound features a nitro group and a thiomorpholine ring, which are critical for its biological activity. The presence of these functional groups allows for various interactions with biological macromolecules, enhancing its potential therapeutic effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The nitro group may participate in redox reactions, while the thiomorpholine ring is believed to facilitate hydrogen bonding with target proteins. These interactions can modulate enzymatic activities and cellular pathways, leading to diverse biological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 μg/mL | |
| Escherichia coli | 64 μg/mL | |
| Pseudomonas aeruginosa | 16 μg/mL |
The data indicates that this compound exhibits varying degrees of effectiveness against different bacterial strains, suggesting its potential as an antibacterial agent.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for anticancer activity. Studies have demonstrated its ability to inhibit cancer cell proliferation in vitro.
Case Study: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited significant inhibition of cell growth in a dose-dependent manner, with IC50 values indicating effective concentrations for therapeutic use.
Q & A
Q. What are the recommended synthetic routes for methyl 3-nitro-4-(thiomorpholin-4-yl)benzoate?
- Methodological Answer : A multi-step synthesis is typically required. Begin with nitration of methyl 4-hydroxybenzoate to introduce the nitro group at the 3-position. Subsequent steps involve substituting the hydroxyl group with thiomorpholine via nucleophilic aromatic substitution (SNAr), which may require activating agents like triflic anhydride or catalytic Pd coupling under inert conditions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C, 2D-COSY, HSQC) to verify substituent positions and connectivity.
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
- Mass Spectrometry (ESI-TOF or HRMS) for molecular weight confirmation .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer : Conduct in vitro assays to evaluate:
- Cytotoxicity (MTT assay on cancer cell lines, e.g., HeLa or MCF-7).
- Enzyme inhibition (kinase or protease activity assays, given the thiomorpholine’s potential interaction with ATP-binding pockets).
- Solubility and stability in physiological buffers (PBS, pH 7.4) using UV-Vis spectroscopy .
Advanced Research Questions
Q. How can reaction yields be optimized during thiomorpholine introduction?
- Methodological Answer : Key factors include:
- Solvent choice : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
- Catalysts : Pd(PPh₃)₄ or CuI for coupling reactions.
- Temperature : Maintain 80–100°C for SNAr reactions to enhance reactivity.
- Protecting groups : Temporarily protect the nitro group if competing side reactions occur .
Q. What advanced techniques resolve structural ambiguities in derivatives?
- Methodological Answer : For ambiguous NOE or coupling patterns:
Q. How does the nitro group influence metabolic stability in biological systems?
- Methodological Answer : The nitro group may act as a prodrug trigger. Assess:
Q. What computational tools predict target interactions for this compound?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against kinase or GPCR targets. Validate with:
- MD simulations (GROMACS) to assess binding stability.
- QSAR models to correlate structural features (e.g., nitro group’s electron-withdrawing effect) with activity .
Safety and Handling
Q. What precautions are necessary when handling this compound?
- Methodological Answer :
- GHS Classification : Likely Category 4 for acute toxicity (oral/dermal/inhalation).
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use a fume hood during synthesis to avoid aerosolized particles.
- Storage : Keep in a desiccator at 4°C, away from light and moisture .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity of structural analogs?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell line variability, IC₅₀ protocols).
- Structural tweaks : Modify the benzoate’s ester group or thiomorpholine’s sulfur oxidation state to isolate activity contributors.
- Dose-response curves : Replicate studies with standardized concentrations (1 nM–100 µM) .
Tables for Key Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
